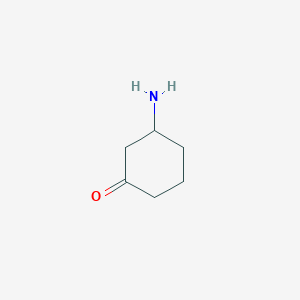

3-Aminocyclohexanone

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-aminocyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c7-5-2-1-3-6(8)4-5/h5H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASBBDDWCPOFASB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=O)C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619179 | |

| Record name | 3-Aminocyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149520-74-1 | |

| Record name | 3-Aminocyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-Aminocyclohexanone from 1,3-Cyclohexanedione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic routes for producing 3-aminocyclohexanone, a valuable building block in pharmaceutical and organic chemistry, starting from the readily available precursor, 1,3-cyclohexanedione. The primary and most documented method involves a two-step process: the formation of a stable enaminone intermediate, followed by its selective reduction. A potential direct, one-pot reductive amination is also discussed as an alternative approach.

Synthetic Pathway Overview

The conversion of 1,3-cyclohexanedione to this compound can be principally achieved through two distinct pathways. The most established route is a two-step synthesis involving the formation of 3-amino-2-cyclohexen-1-one, which is then selectively reduced. A more direct, though less specifically documented for this particular product, is the one-pot reductive amination of the starting dione.

Caption: Overview of synthetic routes from 1,3-cyclohexanedione.

Two-Step Synthesis

This reliable method separates the synthesis into two distinct, high-yielding steps.

Step 1: Synthesis of 3-Amino-2-cyclohexen-1-one

The initial step involves the condensation of 1,3-cyclohexanedione with an amine source, typically ammonium acetate, to form the enaminone intermediate, 3-amino-2-cyclohexen-1-one. This reaction is generally high-yielding and straightforward.

Caption: Formation of 3-amino-2-cyclohexen-1-one.

Experimental Protocol: Enaminone Formation [1]

-

To a 100 mL three-necked flask, add 1,3-cyclohexanedione (0.03 mol) and ammonium acetate (0.039 mol).

-

Thoroughly stir the mixture to ensure homogeneity.

-

Place the flask in a preheated oil bath at 110°C.

-

Allow the reaction to proceed for 15 minutes.

-

After 15 minutes, remove the oil bath and let the reaction mixture cool to room temperature, during which it will gradually solidify.

-

Add ethyl acetate (10 mL) to the solidified mixture and heat to dissolve the solid.

-

Cool the solution to 0°C to induce crystallization.

-

Collect the precipitated yellow crystals by filtration and dry to obtain 3-amino-2-cyclohexen-1-one.

Quantitative Data: Enaminone Formation

| Reactant 1 | Reactant 2 | Temperature | Time | Product | Yield |

| 1,3-Cyclohexanedione | Ammonium Acetate | 110°C | 15 min | 3-Amino-2-cyclohexen-1-one | 93.6%[1] |

Step 2: Selective Reduction to this compound

The critical step in this synthesis is the selective reduction of the carbon-carbon double bond of the enaminone without reducing the carbonyl group. Over-reduction leads to the formation of 3-aminocyclohexanol.[2][3][4] Catalytic transfer hydrogenation is a promising method for this selective transformation, as it has been shown to be effective for the 1,4-reduction of similar β-enamino esters.[5]

Caption: Selective reduction of the enaminone intermediate.

Proposed Experimental Protocol: Catalytic Transfer Hydrogenation

This protocol is adapted from methodologies reported for the selective reduction of related β-enamino systems.[5][6] Optimization may be required for this specific substrate.

-

Dissolve 3-amino-2-cyclohexen-1-one in a suitable solvent such as dichloromethane at a specified concentration.

-

Add a chiral catalyst, for example, a BINOL-derived phosphoric acid (e.g., 5-10 mol%).

-

Add a hydrogen donor, such as a Hantzsch ester (e.g., 1.2 equivalents).

-

Stir the reaction mixture at a controlled temperature (e.g., -10°C to room temperature) and monitor the progress by TLC or GC-MS.

-

Upon completion, quench the reaction and purify the product using column chromatography on a suitable stationary phase (e.g., silica gel or alumina) to isolate this compound.

Alternative Reducing Agents

-

Sodium Cyanoborohydride (NaBH₃CN): This reagent can selectively reduce iminium ions in the presence of ketones at a controlled pH (around 6-7).[7][8] Acidic conditions would be required to protonate the enamine to form the reactive iminium species, but careful control is necessary to avoid reduction of the ketone, which is more favorable at lower pH (3-4).[7]

Quantitative Data: Selective Reduction (Comparative)

| Method | Reducing System | Key Features | Expected Product |

| Catalytic Transfer Hydrogenation | Hantzsch Ester / Chiral Phosphoric Acid | High selectivity for C=C reduction in similar systems.[5][6] | This compound |

| Borohydride Reduction | Sodium Cyanoborohydride (NaBH₃CN) | Requires careful pH control (6-7) to favor iminium reduction.[7] | This compound |

| Dissolving Metal Reduction | Sodium in THF/Isopropanol | Tends to reduce both C=C and C=O bonds.[2][3][4] | 3-Aminocyclohexanol |

Alternative Route: Direct Reductive Amination

A one-pot synthesis of this compound from 1,3-cyclohexanedione via direct reductive amination is theoretically possible but requires careful control to achieve selective mono-amination and prevent the formation of 1,3-diaminocyclohexane. This method involves the in-situ formation of the enamine/iminium ion and its immediate reduction.

Caption: Direct reductive amination of 1,3-cyclohexanedione.

Proposed Experimental Protocol: Direct Reductive Amination

This is a general procedure that would require significant optimization to favor the desired product.

-

Dissolve 1,3-cyclohexanedione and an ammonium salt (e.g., ammonium acetate) in a suitable solvent like methanol.

-

Adjust the pH to approximately 6-7 to facilitate iminium ion formation.

-

Add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), portion-wise while monitoring the reaction.

-

Stir the reaction at room temperature until the starting material is consumed.

-

Work up the reaction by quenching with water, extracting with an organic solvent, and purifying by column chromatography.

Quantitative Data: Direct Reductive Amination

| Reactants | Reducing Agent | Key Challenges | Target Product |

| 1,3-Cyclohexanedione, Ammonium Acetate | Sodium Cyanoborohydride | Controlling mono-amination vs. di-amination; preventing ketone reduction. | This compound |

Conclusion

The synthesis of this compound from 1,3-cyclohexanedione is most reliably achieved through a two-step process involving the high-yield formation of 3-amino-2-cyclohexen-1-one, followed by a selective reduction of the carbon-carbon double bond. While several reducing agents can be employed for the second step, catalytic transfer hydrogenation offers a promising route for achieving the required selectivity. The direct reductive amination remains a potential, more atom-economical alternative, but would likely require extensive optimization to control the selectivity of the reaction. For professionals in drug development and chemical research, the two-step synthesis provides a more predictable and scalable route to this important chemical intermediate.

References

- 1. 3-AMINO-2-CYCLOHEXEN-1-ONE synthesis - chemicalbook [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. advanced.onlinelibrary.wiley.com [advanced.onlinelibrary.wiley.com]

- 6. Reduction of enamines [organic-chemistry.org]

- 7. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 3-Aminocyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminocyclohexanone is a versatile bifunctional synthetic intermediate of significant interest in both organic and medicinal chemistry.[1] Its molecular structure, which incorporates a nucleophilic amino group and an electrophilic ketone on a cyclohexane scaffold, renders it a valuable building block for the synthesis of complex molecular architectures, including a variety of heterocyclic compounds and biologically active molecules.[1] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of this compound and its common derivatives, tailored for researchers and professionals in drug development. For enhanced stability and ease of handling, this compound is frequently utilized in its N-protected form, such as the Boc-protected derivative, or as its hydrochloride salt.[1]

Physicochemical Properties

Quantitative data for this compound, its N-Boc derivative, and its common isomer, 3-amino-2-cyclohexen-1-one, are summarized in the tables below. It is important to note that many of the properties for the parent compound, this compound, are predicted values due to a lack of extensive experimental data in the literature, likely owing to its moderate stability.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound Hydrochloride |

| CAS Number | 149520-74-1[2] | 149520-74-1 (for parent) |

| Molecular Formula | C₆H₁₁NO[2] | C₆H₁₂ClNO |

| Molecular Weight | 113.16 g/mol [2] | 149.62 g/mol |

| Appearance | - | White crystals or crystalline powder (typical for amino hydrochlorides)[3] |

| Melting Point | Not available | Not available (205 °C with decomposition for 4-amino isomer)[3] |

| Boiling Point | 199.2 ± 33.0 °C (Predicted) | Not available |

| Density | 1.023 ± 0.06 g/cm³ (Predicted) | Not available |

| Solubility | Not available | Soluble in water; poorly soluble in organic solvents[3] |

| pKa | Not available | Not available |

| Topological Polar Surface Area | 43.1 Ų[2] | 43.1 Ų (for parent cation) |

| XLogP3 | -0.5[2] | Not available |

Table 2: Physicochemical Properties of N-Boc-3-Aminocyclohexanone

| Property | Value | Reference |

| CAS Number | 885280-38-6 | [3] |

| Molecular Formula | C₁₁H₁₉NO₃ | [3] |

| Molecular Weight | 213.27 g/mol | [3] |

| Appearance | Light beige solid | [3] |

| Melting Point | 81–85 °C | [3] |

| Boiling Point | 335.9 ± 31.0 °C (Predicted) | [3] |

| Density | 1.06 ± 0.1 g/cm³ (Predicted) | [3] |

| Solubility | Slightly soluble in chloroform and methanol | [3] |

| pKa | 12.01 ± 0.20 (Predicted) | [3] |

| Storage Conditions | Sealed, dry, away from light, ideally at -20 °C | [3] |

Table 3: Physicochemical Properties of 3-Amino-2-cyclohexen-1-one

| Property | Value | Reference |

| CAS Number | 5220-49-5 | [4] |

| Molecular Formula | C₆H₉NO | [4] |

| Molecular Weight | 111.14 g/mol | [4] |

| Appearance | Dark yellow crystal | |

| Melting Point | 129-133 °C | |

| Boiling Point | 212.4 ± 30.0 °C (Predicted) | |

| Density | 1.091 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Soluble in Methanol | |

| pKa | 5.65 ± 0.20 (Predicted) |

Synthesis and Purification

The synthesis of this compound and its derivatives typically involves several established routes, which are outlined below.

Synthesis of this compound

The most common method for synthesizing this compound is the reductive amination of 1,3-cyclohexanedione.[1] This process can be performed using various reducing agents and ammonia sources. An industrial-scale patented process utilizes a Raney nickel catalyst under hydrogen pressure.[1]

Synthesis of N-Boc-3-Aminocyclohexanone

The Boc-protected derivative is often synthesized for improved stability and handling. A common method involves the reaction of 2-cyclohexen-1-one with tert-butyl carbamate in the presence of a catalyst.[3]

Experimental Protocol: Synthesis of N-Boc-3-Aminocyclohexanone [3]

-

Dissolve 2-cyclohexen-1-one (150 mmol) and tert-butyl carbamate (145.11 mmol) in dichloromethane (DCM).

-

Add bismuth nitrate pentahydrate (28.8 mmol) to the solution.

-

Stir the mixture for 21 hours at room temperature.

-

Filter the mixture and wash the organic phase with a sodium bicarbonate solution and then with saline.

-

Dry the organic phase.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel chromatography using a 3:7 mixture of ethyl acetate and cyclohexanol as the eluent to obtain N-Boc-3-cyclohexanone with a yield of approximately 47%.

Purification

Purification of this compound and its derivatives is typically achieved through standard laboratory techniques.

-

Recrystallization: For the hydrochloride salt, recrystallization from a suitable solvent system, such as an alcohol (e.g., isopropanol) and an anti-solvent, can be employed to obtain a crystalline solid.[1] Cooling the solution can aid in maximizing the yield of the purified crystals.[1]

-

Column Chromatography: For the free base and its N-protected derivatives, silica gel column chromatography is a common purification method.[3][4] The choice of eluent depends on the polarity of the compound. For N-Boc-3-aminocyclohexanone, a mixture of ethyl acetate and cyclohexanol has been reported.[3] For related aminocyclohexanol derivatives, mixtures of hexane, ethyl acetate, and isopropyl alcohol, or dichloromethane and methanol have been used.[4]

Reactivity and Stability

The chemical reactivity of this compound is dictated by the presence of both a primary amine and a ketone functional group.

-

Nucleophilic Amine: The amino group is nucleophilic and can participate in reactions such as acylation and alkylation.[1] This reactivity is often exploited to introduce protecting groups or to build more complex molecular structures.[1]

-

Electrophilic Ketone: The carbonyl carbon is electrophilic and is susceptible to nucleophilic attack. A key reaction is its reduction to form 3-aminocyclohexanol, a valuable chiral building block for pharmaceuticals.[1]

Due to the presence of the amine, this compound is basic and will react with acids to form the corresponding ammonium salt. The free base may be susceptible to self-condensation or other degradation pathways over time, which is why it is often generated in situ or stored as a more stable salt or N-protected derivative.

Biological Significance and Applications in Drug Development

While there is limited information on the specific biological activity of this compound itself, its true value in drug development lies in its role as a versatile scaffold and precursor for the synthesis of a wide array of biologically active molecules.[1] The strategic placement of the amino and keto groups on the cyclohexane ring allows for the construction of molecules with specific three-dimensional structures, which is often a requirement for potent and selective interaction with biological targets.[1]

Derivatives of this compound are key components in a range of medicinally important compounds, including:

-

HIV-protease inhibitors [5]

-

μ-opioid receptor antagonists [5]

-

Serotonin reuptake inhibitors and antidepressants [5]

-

TRPV1 antagonists and analgesics [6]

The N-Boc protected form, N-Boc-3-aminocyclohexanone, is a crucial intermediate in the development of Bruton's tyrosine kinase (BTK) inhibitors, which are used in the treatment of certain cancers and autoimmune disorders.[3]

Conclusion

This compound is a valuable and versatile building block in synthetic and medicinal chemistry. While the free base has limited documented experimental data, its hydrochloride salt and N-protected derivatives, particularly N-Boc-3-aminocyclohexanone, are more stable and well-characterized. The synthetic routes to these compounds are well-established, and they serve as crucial intermediates in the preparation of a diverse range of biologically active molecules. This guide provides a foundational understanding of the physicochemical properties and handling of this compound for its effective application in research and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. 3-Aminocyclohexan-1-one | C6H11NO | CID 21873184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. mdpi.com [mdpi.com]

- 5. methyl (1S,3R)-3-aminocyclohexane-1-carboxylate hydrochloride(222530-35-0) 1H NMR spectrum [chemicalbook.com]

- 6. (1S,3R)-3-AMINOCYCLOHEXANOL | 1110772-04-7 [amp.chemicalbook.com]

Synthesis of N-Boc-3-aminocyclohexanone: An In-depth Technical Guide for Drug Development Professionals

Abstract

N-Boc-3-aminocyclohexanone is a critical intermediate in modern pharmaceutical synthesis, playing a pivotal role in the development of targeted therapies. Its structural features, particularly the presence of a ketone functional group and a Boc-protected amine, make it a versatile building block for the synthesis of complex heterocyclic molecules. This technical guide provides a comprehensive overview of the synthesis of N-Boc-3-aminocyclohexanone, targeting researchers, scientists, and drug development professionals. We present a detailed analysis of prevalent synthetic methodologies, complete with experimental protocols and comparative data. Furthermore, this whitepaper elucidates the significant role of this intermediate in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, exemplified by ibrutinib, and details the associated signaling pathways.

Introduction

N-Boc-3-aminocyclohexanone, with the CAS number 885280-38-6, is a valuable organic intermediate in the pharmaceutical industry.[1] The tert-butyloxycarbonyl (Boc) protecting group offers stability to the amino functionality, preventing unwanted side reactions during multi-step syntheses.[1] The cyclohexanone ring provides a scaffold for the construction of various pharmacologically active molecules. This guide will explore the primary synthetic routes to this intermediate, offering a comparative analysis to aid in process optimization and scale-up.

Physicochemical Properties of N-Boc-3-aminocyclohexanone:

| Property | Value |

| Molecular Formula | C₁₁H₁₉NO₃ |

| Molecular Weight | 213.27 g/mol [1] |

| Appearance | Light beige solid[1] |

| Melting Point | 81–85 °C[1] |

| Boiling Point (Predicted) | 335.9 ± 31.0 °C[1] |

| Density (Predicted) | 1.06 ± 0.1 g/cm³[1] |

| Solubility | Slightly soluble in chloroform and methanol[1] |

Synthetic Routes and Methodologies

Several synthetic strategies have been developed for the preparation of N-Boc-3-aminocyclohexanone. This section details three prominent methods, providing a comparative analysis of their advantages and disadvantages.

Route 1: Michael Addition to 2-Cyclohexen-1-one

This approach involves the conjugate addition of a nitrogen source to an α,β-unsaturated ketone, followed by Boc protection. A one-pot method using tert-butyl carbamate as the nitrogen source and Boc-protecting group precursor is particularly efficient.

Reaction Scheme:

Caption: Synthesis of N-Boc-3-aminocyclohexanone from 2-cyclohexen-1-one.

Experimental Protocol:

A detailed experimental protocol for this route is as follows:

-

Reaction Setup: In a round-bottom flask, dissolve 2-cyclohexen-1-one (150 mmol) and tert-butyl carbamate (145.11 mmol) in dichloromethane (DCM).[1]

-

Catalyst Addition: To the stirred solution, add bismuth nitrate pentahydrate (28.8 mmol).[1]

-

Reaction: Stir the mixture at room temperature for 21 hours.[1]

-

Work-up: Filter the reaction mixture. Wash the organic phase with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.[1]

-

Purification: Evaporate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and cyclohexanol (3:7) as the eluent to yield N-Boc-3-aminocyclohexanone.[1]

Quantitative Data for Route 1:

| Parameter | Value | Reference |

| Yield | ~47% | [1] |

| Reaction Time | 21 hours | [1] |

| Temperature | Room Temperature | [1] |

| Key Reagents | 2-Cyclohexen-1-one, tert-Butyl carbamate, Bismuth nitrate pentahydrate | [1] |

Route 2: Nucleophilic Substitution

This method involves the introduction of the Boc-protected amino group via a nucleophilic substitution reaction on a suitable 3-substituted cyclohexanone precursor.

General Reaction Scheme:

Caption: General scheme for synthesis via nucleophilic substitution.

While specific industrial protocols are often proprietary, a representative laboratory-scale synthesis is described in the literature, reporting a yield of approximately 55%.[1]

Quantitative Data for Route 2 (Literature Reported):

| Parameter | Value | Reference |

| Yield | ~55% | [1] |

| Key Reagents | 3-Substituted Cyclohexanone, tert-Butyl carbamate | [1] |

Route 3: Oxidation of N-Boc-3-aminocyclohexanol

This two-step approach begins with the readily available 3-aminocyclohexanol, which is first protected with a Boc group, followed by oxidation of the hydroxyl group to a ketone.

Reaction Scheme:

Caption: Two-step synthesis from 3-aminocyclohexanol.

Experimental Protocol:

Step 1: Boc Protection of 3-Aminocyclohexanol

-

Reaction Setup: Dissolve 3-aminocyclohexanol hydrochloride in a suitable solvent such as dichloromethane.

-

Base Addition: Add a base, such as poly-guanidine or triethylamine, to neutralize the hydrochloride and facilitate the reaction. A patent suggests a weight ratio of 1:2 for the amino alcohol hydrochloride to poly-guanidine.

-

Boc Anhydride Addition: Slowly add di-tert-butyl dicarbonate (Boc anhydride), with a suggested weight ratio of 1:1.5 relative to the amino alcohol hydrochloride.

-

Reaction: Stir the mixture at room temperature for 12-24 hours.

-

Work-up and Purification: Filter the reaction mixture to remove any solids. Wash the filtrate, dry the organic layer, and remove the solvent by rotary evaporation to obtain N-Boc-3-aminocyclohexanol.

Step 2: Oxidation to N-Boc-3-aminocyclohexanone

-

Reaction Setup: Dissolve the N-Boc-3-aminocyclohexanol from the previous step in a suitable solvent like dichloromethane.

-

Oxidation: Add a solution of sodium hypochlorite or sodium chlorite. The addition of a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) can facilitate the oxidation.

-

Reaction: Stir the reaction mixture for 1-2 hours.

-

Work-up and Purification: Separate the organic layer, wash it with water, and dry it over an anhydrous drying agent. Remove the solvent by rotary evaporation to yield the final product, N-Boc-3-aminocyclohexanone.

Quantitative Data for Route 3:

| Parameter | Value | Reference |

| Yield (Boc Protection) | High (e.g., ~93% for the 4-amino isomer) | |

| Yield (Oxidation) | High (e.g., ~93% for the 4-amino isomer) | |

| Reaction Time (Boc Protection) | 12-24 hours | |

| Reaction Time (Oxidation) | 1-2 hours | |

| Key Reagents | 3-Aminocyclohexanol, Boc Anhydride, Base, Oxidizing Agent (e.g., NaOCl, TEMPO) |

Application in Drug Synthesis: A Case Study of Ibrutinib

N-Boc-3-aminocyclohexanone is a cornerstone intermediate in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, a class of targeted cancer therapies.[1] Ibrutinib, a first-in-class BTK inhibitor, is a prominent example of a drug synthesized using this key intermediate. It is used to treat various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma.

Role in Ibrutinib Synthesis

In the synthesis of ibrutinib, N-Boc-3-aminocyclohexanone undergoes a series of reactions, including a critical coupling step with a pyrazolopyrimidine core. The Boc-protecting group is subsequently removed to allow for the final acylation step that introduces the pharmacologically active acryloyl moiety.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, differentiation, and survival of B-cells.[1][2] In many B-cell cancers, this pathway is constitutively active, leading to uncontrolled cell growth.

The signaling cascade is initiated by antigen binding to the BCR, leading to the activation of SRC-family kinases. These kinases phosphorylate immunoreceptor tyrosine-based activation motifs (ITAMs), which in turn recruit and activate SYK. SYK then activates phosphoinositide 3-kinase (PI3Kδ), leading to the formation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits BTK to the cell membrane, where it is activated and subsequently phosphorylates phospholipase C gamma 2 (PLCγ2). Activated PLCγ2 triggers downstream signaling pathways, including the activation of NF-κB, which promotes cell survival and proliferation.[2]

Caption: The Bruton's Tyrosine Kinase (BTK) signaling pathway and the inhibitory action of ibrutinib.

Mechanism of Action of Ibrutinib

Ibrutinib is a potent and irreversible inhibitor of BTK.[3] It forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to the permanent inactivation of the enzyme.[3] By blocking the activity of BTK, ibrutinib effectively halts the downstream signaling cascade that promotes the survival and proliferation of malignant B-cells.[3] This disruption of the BCR signaling pathway ultimately leads to apoptosis (programmed cell death) of the cancerous cells.

Conclusion

N-Boc-3-aminocyclohexanone is an indispensable intermediate for the synthesis of advanced pharmaceuticals, most notably BTK inhibitors like ibrutinib. The synthetic routes to this key intermediate offer a range of options for process chemists, with considerations for yield, cost, and scalability. A thorough understanding of these synthetic methodologies, coupled with insights into the biological targets and mechanisms of action of the final drug products, is essential for the continued advancement of targeted therapies in oncology and other disease areas. This guide provides a foundational resource for professionals in the field, enabling informed decisions in the design and execution of synthetic strategies for next-generation therapeutics.

References

- 1. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]

- 2. Bruton’s tyrosine kinase inhibitors and their clinical potential in the treatment of B-cell malignancies: focus on ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Ibrutinib? [synapse.patsnap.com]

In-Depth Technical Guide to 3-Aminocyclohexanone: Properties, Synthesis, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-aminocyclohexanone, a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, outlines key synthetic methodologies, and explores its critical role as a building block in the development of targeted therapeutics, with a particular focus on its application in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors. Detailed experimental protocols and visual diagrams of synthetic workflows and relevant biological pathways are provided to support researchers in their drug discovery and development endeavors.

Introduction

This compound, with the CAS number 149520-74-1 , is a cyclic keto-amine that serves as a valuable intermediate in the synthesis of a wide array of complex organic molecules. Its structure, featuring both a nucleophilic amino group and an electrophilic ketone, allows for a diverse range of chemical transformations. This unique bifunctionality makes it a sought-after scaffold in the construction of heterocyclic compounds and biologically active molecules. In the pharmaceutical industry, derivatives of this compound are integral to the synthesis of various drug candidates, including those targeted at treating cancers and autoimmune diseases.

Molecular Structure and Properties

The molecular formula of this compound is C₆H₁₁NO.[1][2] The presence of both a ketone and an amine group on the cyclohexyl ring gives rise to its characteristic chemical reactivity. For synthetic applications, the amine group is often protected, for instance as a tert-butyloxycarbonyl (Boc) derivative (3-N-Boc-aminocyclohexanone), to allow for selective reactions at the ketone functionality.[3]

Table 1: Physicochemical Properties of this compound and its N-Boc Derivative

| Property | This compound | 3-N-Boc-aminocyclohexanone |

| CAS Number | 149520-74-1[1] | 885280-38-6[3] |

| Molecular Formula | C₆H₁₁NO[1] | C₁₁H₁₉NO₃[3] |

| Molecular Weight | 113.16 g/mol [2] | 213.27 g/mol [3] |

| Appearance | - | Light beige solid[3] |

| Melting Point | - | 81–85 °C[3] |

| Boiling Point (Predicted) | - | 335.9 ± 31.0 °C[3] |

| Density (Predicted) | - | 1.06 ± 0.1 g/cm³[3] |

| Solubility | - | Slightly soluble in chloroform and methanol[3] |

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through several routes. A common and practical approach involves the use of a protected form, such as 3-N-Boc-aminocyclohexanone, which can be synthesized from readily available starting materials.

Experimental Protocol: Synthesis of 3-N-Boc-aminocyclohexanone

This protocol describes the synthesis of 3-N-Boc-aminocyclohexanone from 2-cyclohexen-1-one and tert-butyl carbamate.[3]

Materials:

-

2-cyclohexen-1-one (150 mmol)

-

tert-Butyl carbamate (145.11 mmol)

-

Bismuth nitrate pentahydrate (28.8 mmol)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Saline solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for chromatography

-

Ethyl acetate (EtOAc)

-

Cyclohexane

Procedure:

-

In a round-bottom flask, dissolve 2-cyclohexen-1-one (150 mmol) and tert-butyl carbamate (145.11 mmol) in dichloromethane.

-

To this solution, add bismuth nitrate pentahydrate (28.8 mmol) in one portion.

-

Stir the reaction mixture at room temperature for 21 hours.

-

After the reaction is complete, filter the mixture to remove any insoluble material.

-

Wash the organic phase sequentially with saturated sodium bicarbonate solution and saline.

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography using a mixture of ethyl acetate and cyclohexane (e.g., 3:7) as the eluent.

-

Combine the fractions containing the desired product and evaporate the solvent to yield 3-N-Boc-aminocyclohexanone. The reported yield is approximately 47%.[3]

Application in the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors

A significant application of this compound derivatives is in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors.[4][5][6] BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of B-cells.[3][7][8] In several B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma, this pathway is dysregulated.[3] BTK inhibitors block the aberrant BCR signaling, leading to the inhibition of cancer cell growth and induction of apoptosis.[3][4]

The BTK Signaling Pathway

The B-cell receptor signaling cascade is initiated upon antigen binding, leading to the activation of a series of downstream kinases, including BTK.[8] Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), which in turn triggers a cascade of events leading to B-cell activation, proliferation, and survival.[8][9] BTK inhibitors, such as ibrutinib, covalently bind to a cysteine residue in the active site of BTK, irreversibly inhibiting its kinase activity and thereby blocking the entire downstream signaling pathway.[8]

Synthetic Workflow for BTK Inhibitors

This compound derivatives serve as key chiral building blocks for the synthesis of many BTK inhibitors. The general workflow involves the coupling of the aminocyclohexanone moiety with a heterocyclic core, which is a common feature of kinase inhibitors. The following diagram illustrates a generalized synthetic workflow.

Experimental Protocol: Reductive Amination

Reductive amination is a key transformation in the synthesis of many amine-containing pharmaceuticals. This protocol provides a general procedure for the reductive amination of a cyclohexanone derivative.

Materials:

-

Cyclohexanone derivative (1.0 eq)

-

Amine (1.0-1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Anhydrous aprotic solvent (e.g., dichloromethane, 1,2-dichloroethane)

-

Acetic acid (optional, as a catalyst)

Procedure:

-

To a solution of the cyclohexanone derivative (1.0 eq) and the desired amine (1.0-1.2 eq) in an anhydrous aprotic solvent, add sodium triacetoxyborohydride (1.5 eq) in portions at room temperature.

-

A catalytic amount of acetic acid can be added to facilitate imine/enamine formation.

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with the organic solvent used for the reaction.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired amine.

Conclusion

This compound is a fundamentally important building block in modern organic and medicinal chemistry. Its versatile chemical nature allows for its incorporation into a wide range of complex molecular architectures, most notably in the synthesis of targeted therapeutics. The detailed synthetic protocols and the elucidation of its role in the development of BTK inhibitors provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to leverage the full potential of this valuable chemical entity in their scientific pursuits. The continued exploration of the reactivity and applications of this compound and its derivatives will undoubtedly lead to the discovery of new and innovative therapeutic agents.

References

- 1. Development of Bruton's Tyrosine Kinase Inhibitors for Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2022251404A1 - Synthesis of btk inhibitor and intermediates thereof - Google Patents [patents.google.com]

- 3. What are BTK inhibitors and how do they work? [synapse.patsnap.com]

- 4. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]

- 5. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Bruton's tyrosine kinase inhibitors currently in development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ascopubs.org [ascopubs.org]

- 9. aacrjournals.org [aacrjournals.org]

spectroscopic data of 3-Aminocyclohexanone (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of 3-Aminocyclohexanone

This guide provides a detailed overview of the spectroscopic data for this compound, a versatile bifunctional synthetic intermediate. Due to the compound's reactivity, comprehensive spectroscopic data for the free base is not readily consolidated in published literature. Often, data is presented for its more stable hydrochloride salt or for N-protected derivatives. This document compiles available data and provides general experimental protocols for obtaining the spectra.

Mass Spectrometry (MS)

Mass spectrometry of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The hydrochloride salt is also a common form for analysis.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Notes |

| Molecular Formula | C₆H₁₁NO | |

| Molecular Weight | 113.16 g/mol | [1][2] |

| Expected [M+H]⁺ | m/z 114.1 | For the free base in positive ion mode ESI-MS. |

| Fragmentation | Loss of NH₂ or CO groups can be anticipated.[3] |

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: A dilute solution of this compound (or its hydrochloride salt) is prepared in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to facilitate protonation.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization source is used.

-

Analysis: The sample solution is infused into the ESI source at a constant flow rate. A high voltage is applied to the capillary tip, generating a fine spray of charged droplets. As the solvent evaporates, ions (such as [M+H]⁺) are released and enter the mass analyzer.

-

Data Acquisition: The mass-to-charge ratio (m/z) of the ions is measured. The instrument is typically scanned over a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to its primary amine and ketone functional groups.

Table 2: Infrared Spectroscopy Data for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Notes |

| N-H stretch (amine) | 3300-3500 (two bands for primary amine) | Broad due to hydrogen bonding. |

| C-H stretch (alkane) | 2850-3000 | |

| C=O stretch (ketone) | ~1715 | A strong, sharp peak is characteristic of a six-membered ring ketone.[4] |

| N-H bend (amine) | 1590-1650 | |

| C-N stretch (amine) | 1020-1250 |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: A small amount of solid or liquid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.

-

Sample Spectrum: The sample is brought into firm contact with the crystal, and the IR spectrum is recorded. The evanescent wave from the ATR crystal penetrates the sample, and the absorbed radiation is detected.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of this compound. The chemical shifts will be influenced by the electron-withdrawing effects of the ketone and the amine group. Data for the hydrochloride salt is more commonly cited.

¹H NMR Spectroscopy

Table 3: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H3 | ~3.0-3.5 | m | 1H |

| H2, H4, H5, H6 | ~1.5-2.8 | m | 8H |

| NH₂ | Variable (broad) | s | 2H |

Note: These are estimated values. Actual spectra may vary based on solvent and concentration. The protons on the ring form complex splitting patterns due to diastereotopicity and coupling between adjacent protons.

¹³C NMR Spectroscopy

Table 4: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C1 (C=O) | ~208-212 |

| C3 (CH-NH₂) | ~50-55 |

| C2, C4, C5, C6 (CH₂) | ~25-45 |

Note: These are estimated values. The presence of the amino group and ketone will influence the chemical shifts of the ring carbons.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound (or its hydrochloride salt) is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added.

-

Instrumentation: A high-field nuclear magnetic resonance spectrometer (e.g., 300, 400, or 500 MHz).

-

Data Acquisition for ¹H NMR: The spectrometer is tuned to the proton frequency. A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded. Standard parameters for acquisition time, relaxation delay, and number of scans are used.

-

Data Acquisition for ¹³C NMR: The spectrometer is tuned to the carbon frequency. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is commonly used to simplify the spectrum and improve signal-to-noise.

-

Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the solvent or TMS peak.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

tautomerism in 3-aminocyclohexenone derivatives

An In-depth Technical Guide to Tautomerism in 3-Aminocyclohexenone Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Aminocyclohexenone derivatives, often referred to as vinylogous amides or enamines, are pivotal structural motifs in organic chemistry and drug discovery. Their unique electronic and structural properties make them versatile intermediates in synthesis and key pharmacophores in a range of biologically active compounds. A fundamental characteristic of these molecules is their existence as a mixture of tautomers. Understanding the principles of this tautomeric equilibrium is critical for predicting chemical reactivity, elucidating reaction mechanisms, and comprehending drug-receptor interactions, as different tautomers can exhibit distinct physicochemical and biological properties. This guide provides a detailed examination of the , focusing on the types of tautomers, factors influencing the equilibrium, and the experimental methods used for their characterization.

The Tautomeric Equilibrium: Enol-Imine vs. Keto-Enamine

The primary is an equilibrium between an enol-imine form and a more stable keto-enamine form. The keto-enamine is generally the predominant tautomer due to the formation of a highly conjugated system involving the nitrogen lone pair, the carbon-carbon double bond, and the carbonyl group. This delocalization provides significant thermodynamic stability.

The initial product from the condensation of a 1,3-cyclohexanedione with a primary amine is often the enol-imine tautomer, which then rapidly equilibrates to the more stable keto-enamine form.

Caption: Tautomeric equilibrium in 3-aminocyclohexenone derivatives.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is not static and is highly sensitive to a variety of factors, including solvent effects, substituent effects, and temperature.

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent play a crucial role in determining the predominant tautomeric form.

-

Polar Solvents (Protic and Aprotic) : It is known that the dipole moments for keto-enamine derivatives are generally larger than those for the corresponding enol-imine isomers.[1] Consequently, polar solvents tend to stabilize the more polar keto-enamine tautomer, shifting the equilibrium further in its favor.[1]

-

Nonpolar Solvents : In apolar solvents, the energy difference between the tautomers is reduced, and while the keto-enamine form typically still predominates, the relative population of the enol-imine may be higher compared to its population in polar solvents.

Substituent Effects

The electronic nature of substituents on the nitrogen atom and the cyclohexenone ring can modulate the stability of the tautomers.

-

Substituents on Nitrogen (R group) : Electron-donating groups on the nitrogen atom can enhance the delocalization of the lone pair into the conjugated system, further stabilizing the keto-enamine tautomer. Conversely, bulky substituents may introduce steric strain that could slightly shift the equilibrium.

-

Substituents on the Ring : Electron-withdrawing or -donating groups on the cyclohexenone ring alter the electron density of the conjugated system, thereby influencing the relative stabilities of the tautomers.

Quantitative Analysis of Tautomeric Equilibrium

The tautomeric equilibrium is quantified by the equilibrium constant (Keq), which is the ratio of the concentrations of the two tautomers at equilibrium.

Keq = [Keto-Enamine] / [Enol-Imine]

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and commonly used technique for determining Keq.[2] By integrating the signals that are unique to each tautomer in the ¹H NMR spectrum, their relative populations can be calculated directly.

Data Presentation

| Derivative (R Group) | Solvent | Keq ([Keto-Enamine]/[Enol-Imine]) | Predominant Tautomer (%) |

| Methyl | Chloroform-d (CDCl₃) | 9.0 | 90% Keto-Enamine |

| Methyl | DMSO-d₆ | >99 | >99% Keto-Enamine |

| Phenyl | Chloroform-d (CDCl₃) | 19.0 | 95% Keto-Enamine |

| Phenyl | DMSO-d₆ | >99 | >99% Keto-Enamine |

| tert-Butyl | Chloroform-d (CDCl₃) | 8.5 | 89.5% Keto-Enamine |

| tert-Butyl | DMSO-d₆ | >99 | >99% Keto-Enamine |

Note: This table is illustrative. The trend shows that the equilibrium strongly favors the keto-enamine form, and this preference is significantly enhanced in a polar aprotic solvent like DMSO compared to a less polar solvent like chloroform.

Experimental Protocols

The determination of tautomeric ratios is primarily accomplished through NMR spectroscopy. Computational chemistry is also frequently employed to complement experimental findings and predict tautomer stabilities.

Detailed Protocol for NMR Spectroscopic Analysis

This protocol outlines the key steps for the quantitative analysis of .

Objective: To determine the equilibrium constant (Keq) for the tautomerism of a 3-aminocyclohexenone derivative in different solvents.

Materials:

-

3-aminocyclohexenone derivative sample

-

Deuterated NMR solvents of varying polarity (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)

-

High-quality 5 mm NMR tubes

-

Volumetric flasks and pipettes

-

NMR spectrometer (300 MHz or higher recommended)

Procedure:

-

Sample Preparation:

-

Prepare dilute solutions (~5-10 mM) of the 3-aminocyclohexenone derivative in each deuterated solvent.[3] Using dilute solutions is important to minimize intermolecular interactions and prevent dimer formation that could affect the equilibrium.[3]

-

Ensure precise concentration measurements if other quantitative analyses are intended.

-

Transfer approximately 0.6-0.7 mL of each solution into a clean, dry NMR tube.

-

-

Equilibration:

-

Allow the prepared samples to stand at a constant temperature (e.g., 25 °C) for a sufficient period (at least 1 hour) to ensure the tautomeric equilibrium is reached before analysis.[3]

-

-

NMR Data Acquisition:

-

Lock and shim the spectrometer for each sample to ensure optimal magnetic field homogeneity.

-

Acquire a standard quantitative ¹H NMR spectrum. Key parameters include:

-

A sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure full magnetization recovery.

-

A pulse angle of 90° for maximum signal.

-

A sufficient number of scans to achieve a high signal-to-noise ratio.

-

-

-

Data Processing and Analysis:

-

Apply Fourier transform and phase correct the resulting spectra.

-

Perform baseline correction.

-

Identify distinct, well-resolved signals corresponding to each tautomer. For example, the vinyl proton of the keto-enamine or the hydroxyl proton of the enol-imine might be suitable.

-

Carefully integrate the chosen signals.

-

Calculate the percentage of each tautomer from the integral values. For example, if signal 'A' (integral I_A) corresponds to the keto-enamine and signal 'B' (integral I_B) corresponds to the enol-imine (assuming each signal represents the same number of protons):

-

% Keto-Enamine = [I_A / (I_A + I_B)] * 100

-

% Enol-Imine = [I_B / (I_A + I_B)] * 100

-

-

Calculate the equilibrium constant: Keq = (% Keto-Enamine) / (% Enol-Imine).

-

Caption: Experimental workflow for NMR-based analysis of tautomerism.

Implications for Drug Development

The tautomeric state of a molecule can profoundly impact its biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Receptor Binding: Tautomers have different shapes, hydrogen bonding patterns, and electrostatic potentials. A specific tautomer may be required for optimal binding to a biological target.

-

Physicochemical Properties: Tautomers can differ in polarity, lipophilicity (logP), and pKa. These differences affect a drug candidate's solubility, membrane permeability, and metabolic stability.

-

Intellectual Property: Different tautomeric forms may be considered distinct chemical entities, which can have significant implications for patent claims.

Therefore, a thorough understanding and characterization of the tautomeric behavior of 3-aminocyclohexenone derivatives are essential for the rational design and development of effective and safe therapeutic agents.

References

The Bifunctional Reactivity of 3-Aminocyclohexanone: A Technical Guide for Synthetic and Medicinal Chemists

Abstract

3-Aminocyclohexanone is a versatile bifunctional synthetic intermediate of significant interest in organic and medicinal chemistry.[1] Its molecular structure, featuring both a nucleophilic amino group and an electrophilic ketone, positions it as a highly valuable building block for constructing complex molecular architectures, particularly in the synthesis of pharmaceuticals and agrochemicals.[1] This technical guide provides an in-depth exploration of the distinct and synergistic reactivity of the amino and keto functional groups. It covers key transformations, protection strategies, and their application in constructing heterocyclic scaffolds. Detailed experimental protocols, quantitative data, and workflow diagrams are provided to support researchers, scientists, and drug development professionals in leveraging this compound's unique chemical attributes.

Introduction: The Structural and Electronic Landscape

This compound (C₆H₁₁NO, MW: 113.16 g/mol ) presents a unique chemical profile arising from the interplay between its secondary amine and ketone functionalities.[2] A critical aspect of its structure is the tautomeric equilibrium between the keto-amine form (3-aminocyclohexan-1-one) and the more stable enaminone form (3-aminocyclohex-2-en-1-one).[3] This equilibrium significantly influences its reactivity, with the enaminone's conjugated system decreasing the nucleophilicity of the amine and activating the C2 position for Michael additions.

The bifunctional nature of this molecule allows it to be a precursor for a variety of important derivatives, including the cis- and trans-isomers of 3-aminocyclohexanol, which are valuable chiral building blocks in their own right.[1][4] Understanding the factors that control the selective reaction at either the amino or keto group is paramount for its effective use in multi-step synthesis.

dot

Caption: Tautomeric equilibrium of this compound.

Physicochemical and Spectroscopic Data

For synthetic applications, particularly in pharmaceutical development, the use of a protected form of this compound is common to ensure selective reactions.[1] The tert-butyloxycarbonyl (Boc) protected derivative, 3-N-Boc-aminocyclohexanone, is a stable and frequently used intermediate.[5][6]

| Property | This compound | 3-N-Boc-aminocyclohexanone | Reference(s) |

| CAS Number | 149520-74-1 | 885280-38-6 | [2],[5] |

| Molecular Formula | C₆H₁₁NO | C₁₁H₁₉NO₃ | [2],[5] |

| Molecular Weight | 113.16 g/mol | 213.27 g/mol | [2],[5] |

| Appearance | - | Light beige solid | [5] |

| Melting Point | - | 81–85 °C | [5] |

| Boiling Point | - | 335.9 ± 31.0 °C (predicted) | [5] |

| pKa (Predicted) | - | 12.01 ± 0.20 | [5] |

| Solubility | - | Slightly soluble in chloroform and methanol | [5] |

Table 1: Physicochemical Properties of this compound and its Boc-protected derivative.

Reactivity of the Amino Group

The secondary amino group in this compound is a potent nucleophile. However, its reactivity can be modulated by the presence of the ketone and the enaminone tautomer.

Protection via Acylation

To prevent unwanted side reactions such as alkylation or oxidation during synthesis, the amino group is often protected.[7] The most common strategy is the introduction of a Boc protecting group, which converts the amine into a carbamate. This transformation reduces the nucleophilicity of the nitrogen atom and enhances the compound's stability, making it an ideal intermediate for complex syntheses.[5][8]

dot

Caption: Logic of using Boc-protection for selective synthesis.

Reductive Amination

While this compound is a product of the reductive amination of 1,3-cyclohexanedione, it can also serve as the amine component in subsequent reductive amination reactions.[1][9] Reacting this compound with another aldehyde or ketone in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) can yield N-substituted derivatives.[10][11] This pathway is crucial for building molecular complexity from the core scaffold.

Reactivity of the Keto Group

The ketone carbonyl is an electrophilic center, susceptible to attack by nucleophiles. Its reactivity is central to many synthetic transformations involving this compound.

Reduction to 3-Aminocyclohexanols

The ketone can be readily reduced to a secondary alcohol, yielding 3-aminocyclohexanol.[12] The choice of reducing agent and reaction conditions can influence the stereochemical outcome, providing access to both cis- and trans-3-aminocyclohexanols.[13] For example, the reduction of related β-enaminoketones with sodium in a mixture of THF and isopropyl alcohol affords a diastereomeric mixture of the corresponding amino alcohols.[13] These products are valuable chiral auxiliaries and building blocks for pharmaceuticals.[4]

Condensation and Cyclization Reactions

The true synthetic power of this compound is realized in reactions where both functional groups participate in a concerted or sequential manner. The enaminone tautomer is particularly important in these transformations.

A prominent example is the reaction of N-substituted 3-aminocyclohex-2-en-1-ones with 2-arylidenemalononitriles to synthesize 1,4,5,6,7,8-hexahydroquinolin-5-ones.[14] In this reaction, the enamine acts as a nucleophile in a Michael addition to the activated double bond of the malononitrile derivative, followed by an intramolecular cyclization and tautomerization to yield the fused heterocyclic product.[15] The nucleophilicity of the enaminone is dependent on the substituent on the nitrogen; electron-donating alkyl groups increase nucleophilicity and may not require a catalyst, whereas electron-withdrawing aryl groups decrease it, often necessitating a base catalyst like piperidine or DBU to facilitate the initial addition.[14]

| Reactants | Product | Catalyst | Yield | Reference(s) |

| 3-Amino-5,5-dimethylcyclohex-2-en-1-one + Benzylidenemalononitrile | N-unsubstituted hexahydroquinoline derivative | Piperidine | High | [14] |

| 3-Anilino-5,5-dimethylcyclohex-2-en-1-one + Benzylidenemalononitrile | N-phenyl hexahydroquinoline derivative | Base | - | [14] |

| 3-(n-Pentylamino)-...-en-1-one + 2-(4-Chlorobenzylidene)malononitrile | N-(n-pentyl) hexahydroquinoline derivative | None | - | [14] |

| 2-Cyclohexen-1-one + Tert-butyl carbamate | 3-N-Boc-aminocyclohexanone | Bi(NO₃)₃·5H₂O | ~47% | [5],[6] |

| β-Enaminoketones + Sodium in THF/isopropyl alcohol | Diastereomeric mixture of amino alcohols | - | 75-77% | [13] |

Table 2: Summary of Key Reactions and Reported Yields for this compound and Related Enaminones.

Advanced Synthetic Applications

The unique structure of this compound makes it an intriguing substrate for powerful name reactions used in the synthesis of complex alkaloids and pharmaceutical agents.

-

Pictet-Spengler Reaction : This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline or a tetrahydro-β-carboline.[16][17] While not a classic substrate, derivatives of this compound could be designed to undergo intramolecular Pictet-Spengler-type cyclizations to generate novel, rigid polycyclic scaffolds.[18]

-

Ugi Reaction : The Ugi four-component reaction combines a ketone, an amine, an isocyanide, and a carboxylic acid to form a bis-amide in a single step.[19][20] this compound could theoretically serve as the ketone and/or amine component, providing rapid access to complex, peptide-like molecules for drug discovery libraries.[21]

Experimental Protocols

The following protocols are generalized procedures based on published methods for this compound derivatives and related compounds. Researchers should optimize conditions for their specific substrates.

Protocol 1: Boc-Protection of an Amino Ketone

(Adapted from the synthesis of 3-N-Boc-aminocyclohexanone)[5][6]

-

Reaction Setup : Dissolve the starting amino ketone (e.g., this compound hydrochloride) and a base such as triethylamine (1.1 eq) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

-

Reagent Addition : Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise or as a solution in the same solvent.

-

Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup : Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

-

Purification : Concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-Boc-protected ketone.

Protocol 2: Reduction of the Keto Group

(Based on the reduction of β-enaminoketones)[13]

-

Reaction Setup : In a round-bottom flask under an inert atmosphere, dissolve the starting ketone (e.g., 3-N-Boc-aminocyclohexanone, 1.0 eq) in a mixture of anhydrous THF and isopropyl alcohol.

-

Reagent Addition : Cool the solution to 0 °C. Carefully add small pieces of metallic sodium (excess, e.g., 6.0 eq) to the stirred solution.

-

Reaction Monitoring : Allow the reaction to stir and warm to room temperature. Monitor the reaction by TLC until completion.

-

Workup : Carefully remove any unreacted sodium. Pour the reaction mixture into a saturated aqueous solution of NH₄Cl and extract with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification : The resulting diastereomeric mixture of alcohols can be separated and purified by column chromatography on silica gel.

Protocol 3: Synthesis of N-Substituted Hexahydroquinolin-5-ones

(Adapted from Lichitsky et al.)[14]

-

Reaction Setup : Dissolve the N-substituted 3-aminocyclohex-2-en-1-one (1.0 eq) and the 2-arylidenemalononitrile (1.0 eq) in a suitable solvent such as benzene or ethanol.

-

Catalyst Addition (if required) : For N-aryl or other electron-withdrawing substituents, add a catalytic amount of a base (e.g., 5-10 mol% piperidine). N-alkyl substituted enaminones may not require a catalyst.

-

Reaction Conditions : Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary from 30 minutes to several hours.

-

Workup : Upon completion, cool the reaction mixture. If a precipitate forms, filter the product and wash with a small amount of cold solvent. If no precipitate forms, concentrate the solvent under reduced pressure.

-

Purification : The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or benzene) or by silica gel column chromatography.

dot

Caption: Workflow for hexahydroquinoline synthesis.

Conclusion

This compound is a powerful and versatile building block whose reactivity is governed by the sensitive interplay between its amino and keto functionalities and its tautomeric equilibrium. Strategic manipulation, often involving protection of the amino group, unlocks selective transformations at the ketone. Conversely, the inherent bifunctionality allows for elegant and efficient construction of complex heterocyclic systems, such as hexahydroquinolines, which are of significant interest in medicinal chemistry. The protocols and data presented herein serve as a foundational guide for chemists seeking to exploit the rich synthetic potential of this valuable intermediate.

References

- 1. This compound|CAS 149520-74-1|Supplier [benchchem.com]

- 2. 3-Aminocyclohexan-1-one | C6H11NO | CID 21873184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Aminocyclohex-2-en-1-one | C6H9NO | CID 78892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Role Of 3-N-Boc-Aminocyclohexanone In Pharmaceutical Synthesis [hzsqchem.com]

- 6. Overview of 3-N-Boc-aminocyclohexanone in Pharmaceutical Synthesis - Genres Forum [genresforum.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemimpex.com [chemimpex.com]

- 9. Reductive amination - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Reduction of enaminones in the preparation of 3-aminocyclohexanols; a novel preparation of tetronic acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 17. name-reaction.com [name-reaction.com]

- 18. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ugi reaction - Wikipedia [en.wikipedia.org]

- 20. alfa-chemistry.com [alfa-chemistry.com]

- 21. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Key Synthetic Intermediate: A Technical Guide to the Discovery and Synthesis of 3-Aminocyclohexanone

For Immediate Release

A comprehensive technical guide detailing the historical discovery and evolution of synthetic methodologies for 3-aminocyclohexanone is now available for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth exploration of the core synthetic routes, complete with detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways.

Early Discovery and Foundational Syntheses

The journey into the synthesis of this compound, a valuable building block in medicinal chemistry, is believed to have its roots in the early 20th-century explorations of alicyclic compounds. While a definitive first synthesis is not definitively documented in readily available literature, the pioneering work of chemists like Otto Wallach on the reactions of cyclic ketones laid the groundwork for accessing such structures. One of the earliest conceptual pathways likely involved the reductive amination of 1,3-cyclohexanedione, a reaction that has since been refined and remains a cornerstone of its synthesis.

One of the foundational methods for producing a precursor to this compound is the synthesis of 3-amino-2-cyclohexen-1-one from 1,3-cyclohexanedione. This straightforward condensation reaction with ammonia or an ammonium salt provides a valuable enaminone intermediate which can then be further transformed.[1]

Evolution of Synthetic Methodologies

Over the decades, a diverse array of synthetic strategies has been developed to produce this compound and its derivatives, driven by the need for efficient and stereoselective routes for pharmaceutical applications. These methods can be broadly categorized into several key approaches:

1. From Dicarbonyl Compounds: Reductive Amination and Enaminone Reduction

The reductive amination of 1,3-cyclohexanedione stands as a direct and logical approach. This method involves the reaction of the dione with an amine source in the presence of a reducing agent to form the corresponding aminoketone. While conceptually simple, controlling selectivity and preventing over-reduction can be challenging.[2]

A more widely employed and often higher-yielding variation of this approach is the reduction of a stable β-enaminoketone intermediate. In this two-step process, 1,3-cyclohexanedione is first condensed with an amine (such as benzylamine or ammonia) to form a 3-amino-2-cyclohexen-1-one derivative.[3] This enaminone is then selectively reduced to afford the desired this compound or its corresponding alcohol, which can be subsequently oxidized.[3][4]

2. From Aromatic Precursors: The Hydrogenation of 3-Aminophenol

An alternative and practical route begins with the readily available aromatic compound, 3-aminophenol. Catalytic hydrogenation of 3-aminophenol over a palladium on carbon (Pd/C) catalyst in a suitable solvent like methanol can directly yield 3-amino-2-cyclohexen-1-one, which can then be reduced to this compound.[1] This method offers an efficient pathway from a simple aromatic starting material.

3. Modern Approaches: Michael Addition to Cyclohexenones

Contemporary synthetic chemistry often employs Michael addition reactions for the construction of 3-substituted cyclohexanones. The synthesis of N-Boc-3-aminocyclohexanone, a protected and highly useful derivative, exemplifies this approach. In this method, 2-cyclohexen-1-one undergoes a conjugate addition with a nitrogen nucleophile, such as tert-butyl carbamate, in the presence of a catalyst to yield the protected aminoketone.[5]

4. Classical Name Reactions: The Rearrangement Pathways

While not always the most direct route to this compound itself, classical rearrangement reactions that form carbon-nitrogen bonds are fundamental to the synthesis of amines and could be adapted for this target. These reactions typically start from a carboxylic acid or amide derivative of a cyclohexanone precursor.

-

Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one fewer carbon atom.[6][7] A hypothetical application would involve the Hofmann rearrangement of 3-oxocyclohexanecarboxamide.

-

Curtius Rearrangement: In this reaction, an acyl azide is thermally or photochemically converted to an isocyanate, which can then be hydrolyzed to a primary amine.[8][9][10][11] This could be applied to a derivative of 3-oxocyclohexanecarboxylic acid.

-

Lossen Rearrangement: This rearrangement involves the conversion of a hydroxamic acid or its derivative to an isocyanate, which can then be converted to an amine.[12][13][14][15][16]

-

Schmidt Reaction: The Schmidt reaction allows for the conversion of a ketone or a carboxylic acid to an amide or an amine, respectively, using hydrazoic acid.[17][18]

Comparative Quantitative Data

The following table summarizes key quantitative data for some of the prominent synthetic methods for this compound and its derivatives, allowing for a direct comparison of their efficiencies.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 1,3-Cyclohexanedione | Ammonium Acetate, Toluene, Reflux | 3-Amino-2-cyclohexen-1-one | Not specified | [1] |

| 4,4-Dimethyl-1,3-cyclohexanedione | Benzylamine, Toluene, Reflux | 5,5-Dimethyl-3-(benzylamino)cyclohex-2-en-1-one | 85 | [3] |

| 5,5-Dimethyl-3-(benzylamino)cyclohex-2-en-1-one | Sodium, THF/Isopropyl alcohol, RT | 5,5-Dimethyl-3-(benzylamino)cyclohexanol | 77 | [3] |

| 3-Aminophenol | 10% Pd/C, H₂, MeOH, 60 °C | 3-Amino-2-cyclohexen-1-one | 94 | [1] |

| 2-Cyclohexen-1-one | tert-Butyl carbamate, Bismuth nitrate pentahydrate, DCM, RT | N-Boc-3-aminocyclohexanone | ~47 | [5] |

| 3-Oxocyclohexanecarboxamide | Br₂, NaOH (Hypothetical Hofmann) | This compound | - | |

| 3-Oxocyclohexanecarboxylic acid | DPPA, heat (Hypothetical Curtius) | This compound | - |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for laboratory synthesis.

Synthesis of 3-Amino-2-cyclohexen-1-one from 3-Aminophenol [1]

A mixture of 3-aminophenol (5.46 g, 50.0 mmol) and 10% Pd/C (546 mg, 10 wt %) in methanol (50 mL) is placed in a reaction tube. The tube is subjected to two vacuum/H₂ cycles to ensure an inert atmosphere. The reaction mixture is then stirred at 60 °C under an ambient pressure of hydrogen (provided by a balloon) for the duration of the reaction. Upon completion, the mixture is cooled to room temperature, and the catalyst is removed by filtration through Celite. The filtrate is concentrated under reduced pressure to yield 3-amino-2-cyclohexen-1-one.

Synthesis of N-Boc-3-aminocyclohexanone from 2-Cyclohexen-1-one [5]

In a suitable reaction vessel, 2-cyclohexen-1-one (150 mmol) and tert-butyl carbamate (145.11 mmol) are dissolved in dichloromethane (DCM). To this solution, bismuth nitrate pentahydrate (28.8 mmol) is added, and the mixture is stirred at room temperature for 21 hours. After the reaction period, the mixture is filtered. The organic phase is washed sequentially with a sodium bicarbonate solution and saline, and then dried. The solvent is evaporated, and the resulting residue is purified by silica gel chromatography (EtOAc/cyclohexanol 3:7) to afford N-Boc-3-aminocyclohexanone.

Synthesis of β-Enaminoketone from 1,3-Cyclohexanedione Derivative [3]

A solution of 4,4-dimethyl-1,3-cyclohexanedione (1.0 g, 7.13 mmol) and benzylamine (0.86 mL, 7.84 mmol) in toluene (30 mL) is refluxed for 3 hours. The water formed during the reaction is removed azeotropically using a Dean-Stark trap. After cooling, the solvent is removed under reduced pressure. The resulting yellow solid is purified by recrystallization (CH₂Cl₂/hexane) to give 5,5-dimethyl-3-(benzylamino)cyclohex-2-en-1-one.

Reduction of β-Enaminoketone to Aminocyclohexanol [3]

The β-enaminoketone (2.0 mmol) is dissolved in a mixture of isopropyl alcohol (2 mL) and THF (5 mL). The solution is cooled to 0 °C, and an excess of small pieces of metallic sodium (0.27 g, 12.0 g-atoms) is added. The reaction is stirred and allowed to warm to room temperature until completion as monitored by TLC. Unreacted sodium is carefully removed, and the reaction mixture is poured into a saturated aqueous solution of NH₄Cl. The product is extracted with ethyl acetate, and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure to yield the aminocyclohexanol.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic strategies discussed.

Caption: Synthesis of this compound from 1,3-Cyclohexanedione.

Caption: Synthesis of this compound from 3-Aminophenol.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Role Of 3-N-Boc-Aminocyclohexanone In Pharmaceutical Synthesis [hzsqchem.com]

- 6. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 7. Hofmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 8. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Curtius Rearrangement [organic-chemistry.org]

- 10. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A base-mediated self-propagative Lossen rearrangement of hydroxamic acids for the efficient and facile synthesis of aromatic and aliphatic primary amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Lossen rearrangement - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. The Lossen rearrangement from free hydroxamic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Schmidt Reaction [organic-chemistry.org]

- 18. chem.libretexts.org [chem.libretexts.org]

A Theoretical Exploration of 3-Aminocyclohexanone Conformations: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches used to elucidate the conformational landscape of 3-aminocyclohexanone. Leveraging established principles of stereochemistry and computational chemistry, this document delves into the critical factors governing the molecule's three-dimensional structure, which is paramount for understanding its reactivity, intermolecular interactions, and potential as a pharmacophore. While direct, extensive research on the conformational analysis of this compound is not widely published, this guide synthesizes data from analogous substituted cyclohexanones and related aminocyclohexanol systems to present a robust framework for its study.

Foundational Principles of Conformational Analysis

The conformational preference of this compound is primarily dictated by the interplay of steric and electronic effects within the cyclohexane ring. The chair conformation is the most stable arrangement for the cyclohexane scaffold, minimizing both angle and torsional strain. Substituents on the ring can occupy either axial or equatorial positions, with the equilibrium between these states governed by their relative energies.[1][2]